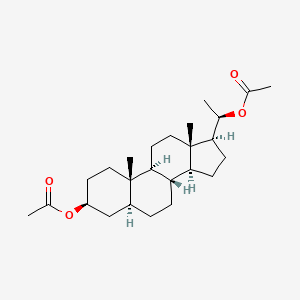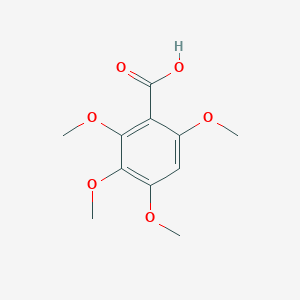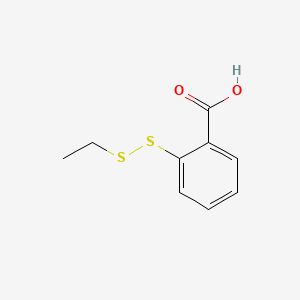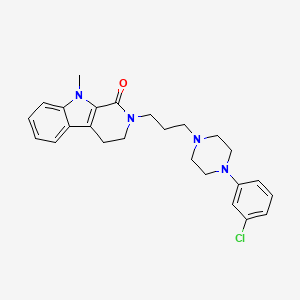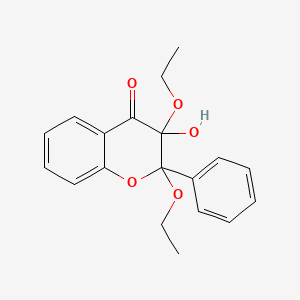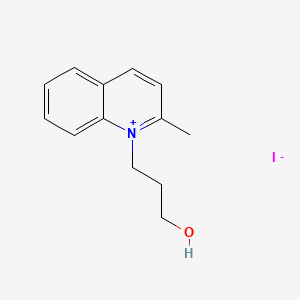
1-(3-Hydroxypropyl)-2-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypropyl)-2-methylquinolinium iodide is a quaternary ammonium compound with a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2-methylquinolinium iodide typically involves the quaternization of 2-methylquinoline with 3-chloropropanol in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions (around 80-100°C)
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactant Purity: High-purity 2-methylquinoline and 3-chloropropanol
Catalysts: Phase transfer catalysts to enhance reaction rates
Purification: Crystallization or recrystallization to obtain the pure iodide salt
化学反应分析
Types of Reactions
1-(3-Hydroxypropyl)-2-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quinolinium ring can be reduced to form a dihydroquinoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Silver nitrate in aqueous solution to form the corresponding silver salt, followed by treatment with the desired halide.
Major Products
Oxidation: 1-(3-Oxopropyl)-2-methylquinolinium iodide
Reduction: 1-(3-Hydroxypropyl)-2-methyl-1,2-dihydroquinoline
Substitution: 1-(3-Hydroxypropyl)-2-methylquinolinium chloride or bromide
科学研究应用
1-(3-Hydroxypropyl)-2-methylquinolinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 1-(3-Hydroxypropyl)-2-methylquinolinium iodide involves its interaction with cellular membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, leading to altered membrane permeability and cell death.
相似化合物的比较
Similar Compounds
1-(3-Hydroxypropyl)-2-methylpyridinium iodide: Similar structure but with a pyridine ring instead of a quinoline ring.
1-(3-Hydroxypropyl)-2-methylisoquinolinium iodide: Isoquinoline ring instead of quinoline.
1-(3-Hydroxypropyl)-2-methylquinolinium chloride: Chloride ion instead of iodide.
Uniqueness
1-(3-Hydroxypropyl)-2-methylquinolinium iodide is unique due to its specific quinoline backbone, which imparts distinct chemical and biological properties. The presence of the iodide ion also enhances its reactivity in substitution reactions compared to its chloride and bromide counterparts.
属性
CAS 编号 |
63512-61-8 |
|---|---|
分子式 |
C13H16INO |
分子量 |
329.18 g/mol |
IUPAC 名称 |
3-(2-methylquinolin-1-ium-1-yl)propan-1-ol;iodide |
InChI |
InChI=1S/C13H16NO.HI/c1-11-7-8-12-5-2-3-6-13(12)14(11)9-4-10-15;/h2-3,5-8,15H,4,9-10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
DJZYJYIQOORGLQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)CCCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


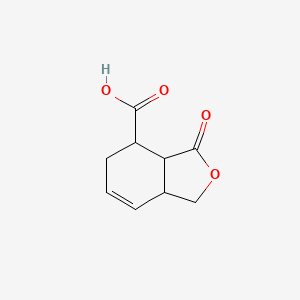
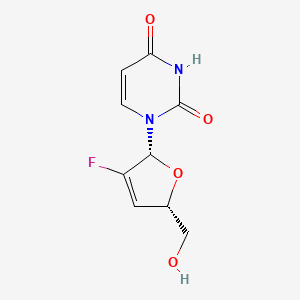

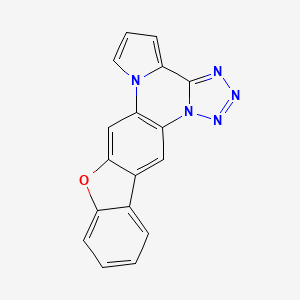

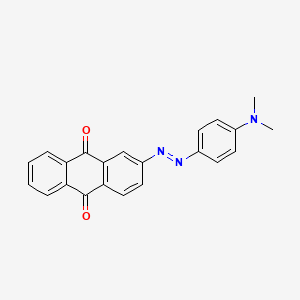
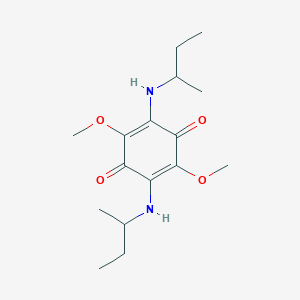
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
